molecular formula C7H8FNO B14852589 4-Fluoro-2-(methylamino)phenol

4-Fluoro-2-(methylamino)phenol

Cat. No.: B14852589
M. Wt: 141.14 g/mol
InChI Key: UVXQFTPZAWYELC-UHFFFAOYSA-N
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Description

4-Fluoro-2-(methylamino)phenol is an organic compound with the molecular formula C8H10FNO. It is characterized by the presence of a fluorine atom, a methylamino group, and a hydroxyl group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced to the phenol ring, followed by the addition of a methylamino group through a substitution reaction .

Industrial Production Methods

Industrial production of 4-Fluoro-2-(methylamino)phenol may involve large-scale chemical reactions under controlled conditions. The specific methods and conditions used can vary depending on the desired purity and yield of the final product. Typically, these methods involve the use of specialized equipment and reagents to ensure the efficient and safe production of the compound .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-(methylamino)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reaction conditions, such as temperature, solvent, and pH, can significantly influence the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can lead to the formation of quinones, while substitution reactions can yield a variety of substituted phenols .

Scientific Research Applications

4-Fluoro-2-(methylamino)phenol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(methylamino)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and the methylamino group can influence the compound’s binding affinity and specificity for these targets. The exact pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Fluoro-2-(methylamino)phenol include:

Uniqueness

What sets this compound apart from these similar compounds is its specific combination of functional groups, which can result in unique chemical properties and biological activities. The presence of the fluorine atom can enhance the compound’s stability and reactivity, while the methylamino group can influence its solubility and binding interactions .

Properties

Molecular Formula

C7H8FNO

Molecular Weight

141.14 g/mol

IUPAC Name

4-fluoro-2-(methylamino)phenol

InChI

InChI=1S/C7H8FNO/c1-9-6-4-5(8)2-3-7(6)10/h2-4,9-10H,1H3

InChI Key

UVXQFTPZAWYELC-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=CC(=C1)F)O

Origin of Product

United States

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